cis-Bicyclo-non-2-en-4-one
Description
cis-Bicyclo-non-2-en-4-one is a bicyclic ketone characterized by a nine-membered ring system fused in a bicyclic arrangement. The compound features a ketone group at the 4-position and a double bond at the 2-position, with the cis stereochemistry defining the spatial arrangement of substituents around the bicyclic framework. This structural motif imparts unique reactivity and physical properties, making it relevant in synthetic organic chemistry and materials science.
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1S,7S)-bicyclo[5.2.0]non-2-en-4-one |
InChI |
InChI=1S/C9H12O/c10-9-5-3-7-1-2-8(7)4-6-9/h3,5,7-8H,1-2,4,6H2/t7-,8+/m1/s1 |
InChI Key |
HLBFWPMIPLQDFY-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]1CCC(=O)C=C2 |
Canonical SMILES |
C1CC2C1CCC(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Bicyclo-non-2-en-4-one typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure. This reaction involves a diene and a dienophile under controlled conditions to yield the desired product . Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions: cis-Bicyclo-non-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The double bond and ketone group can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines, thiols.
Scientific Research Applications
cis-Bicyclo-non-2-en-4-one has several applications in scientific research:
Mechanism of Action
The mechanism by which cis-Bicyclo-non-2-en-4-one exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions. For example, its ability to undergo oxidation and reduction reactions makes it a valuable tool in studying redox processes in biological systems .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
The bicyclic framework of cis-Bicyclo-non-2-en-4-one distinguishes it from smaller or differently fused bicyclic ketones. Key structural analogs include:
Key Observations :
- Ring Strain: The nine-membered ring in this compound likely exhibits lower ring strain compared to smaller systems like norbornene derivatives ([2.2.1]), which are highly strained and reactive .
- Steric Effects : The cis configuration imposes distinct steric constraints compared to trans isomers or substituent-free analogs, influencing reactivity in cycloaddition or oxidation reactions.
Physical and Spectral Properties
While experimental data for this compound are scarce, comparisons with smaller bicyclic ketones suggest:
- Boiling Point: Likely higher than norbornenone (bp ~150°C) due to increased molecular weight and reduced volatility.
- Spectral Data: IR: Strong C=O stretch near 1700 cm⁻¹, similar to other bicyclic ketones . ¹H NMR: Downfield shifts for bridgehead protons due to ring current effects, as seen in norbornenone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
